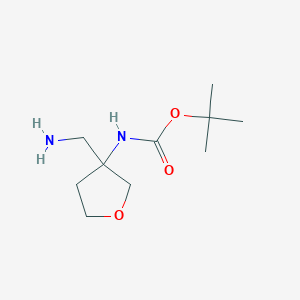

Tert-butyl (3-(aminomethyl)tetrahydrofuran-3-YL)carbamate

CAS No.: 1158760-32-7

Cat. No.: VC3084059

Molecular Formula: C10H20N2O3

Molecular Weight: 216.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1158760-32-7 |

|---|---|

| Molecular Formula | C10H20N2O3 |

| Molecular Weight | 216.28 g/mol |

| IUPAC Name | tert-butyl N-[3-(aminomethyl)oxolan-3-yl]carbamate |

| Standard InChI | InChI=1S/C10H20N2O3/c1-9(2,3)15-8(13)12-10(6-11)4-5-14-7-10/h4-7,11H2,1-3H3,(H,12,13) |

| Standard InChI Key | GBPPASYXYUJDQC-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)NC1(CCOC1)CN |

| Canonical SMILES | CC(C)(C)OC(=O)NC1(CCOC1)CN |

Introduction

Chemical Identity and Properties

Basic Identification

Tert-butyl (3-(aminomethyl)tetrahydrofuran-3-YL)carbamate is identified by the CAS Registry Number 1158760-32-7 and possesses the molecular formula C₁₀H₂₀N₂O₃ . The compound is also known by its IUPAC name tert-butyl N-[3-(aminomethyl)oxolan-3-yl]carbamate, reflecting its core structure consisting of a tetrahydrofuran (oxolane) ring with specific functional group attachments .

Structural Characteristics

The compound features several key structural elements:

-

A tetrahydrofuran (oxolane) heterocyclic ring

-

A tert-butyloxycarbonyl (Boc) protecting group attached to a nitrogen at position 3 of the ring

-

An aminomethyl substituent also at position 3 of the ring

-

A stereogenic center at the carbon bearing both the aminomethyl and carbamate groups

Its canonical SMILES notation is CC(C)(C)OC(=O)NC1(CCOC1)CN, which encodes its complete chemical structure.

Physical and Chemical Properties

Table 1: Physical and Chemical Properties of Tert-butyl (3-(aminomethyl)tetrahydrofuran-3-YL)carbamate

Synthesis and Preparation

Synthetic Routes

Multiple synthetic pathways exist for preparing Tert-butyl (3-(aminomethyl)tetrahydrofuran-3-YL)carbamate, with the key intermediates being 3-aminomethyl tetrahydrofuran derivatives. A notable synthetic route described in patent literature follows a three-step process :

-

Cyclization of maleic glycol to produce 2,5-dihydrofuran

-

Formylation of 2,5-dihydrofuran to generate 3-formyl tetrahydrofuran

-

Reductive amination followed by Boc protection to yield the final compound

Reaction Conditions and Catalysts

The cyclization step typically employs catalysts such as modified montmorillonite, hydroxyapatite, or alumina at temperatures ranging from 120-150°C in a fixed bed reactor system . For the formylation reaction, metal catalysts including cobalt carbonyl, bis(triphenylphosphine) platinum dichloride, or bis(triphenylphosphine) rhodium carbonyl hydride are used in conjunction with halogenated diphosphinium ion salts as co-catalysts . These reaction conditions provide high selectivity and efficiency in the synthesis process.

Industrial Production Methods

In industrial settings, the synthesis of this compound benefits from continuous fixed-bed reactor technology, which offers advantages of simplified operation, higher yields, and reduced operational costs compared to batch processes . The use of specialized co-catalysts in the formylation step significantly improves catalyst activity and stability, allowing for reduced catalyst loading (to one millionth molar equivalents) and enabling catalyst recycling for more than 8 cycles . This approach substantially enhances cost-effectiveness in large-scale production.

Purification Techniques

The compound is typically purified through column chromatography with appropriate eluent systems, as indicated in related synthetic procedures for similar compounds . For industrial-scale production, rectification processes are employed, particularly to separate the desired product from potential byproducts like tetrahydrofuran-2-formaldehyde, which can form during the formylation step .

Chemical Reactivity

Functional Group Reactivity

The reactivity of Tert-butyl (3-(aminomethyl)tetrahydrofuran-3-YL)carbamate is primarily determined by its three main functional groups:

-

The primary amine (-CH₂NH₂): This group can participate in nucleophilic substitution reactions, amide formation, reductive amination, and can be further functionalized through various reactions with electrophiles.

-

The carbamate group (-NHBoc): This protected secondary amine allows for selective chemistry at other positions in the molecule. The Boc group can be cleaved under acidic conditions (typically using trifluoroacetic acid) to reveal the free secondary amine.

-

The tetrahydrofuran ring: This cyclic ether provides conformational rigidity and can undergo ring-opening reactions under specific conditions.

Deprotection Chemistry

The Boc protecting group in this compound can be efficiently removed using trifluoroacetic acid (TFA) in dichloromethane or water. This deprotection step is crucial for revealing the secondary amine functionality, which can then be utilized in subsequent transformations . The typical procedure involves treating the compound with 20-35% TFA in dichloromethane or water, stirring for 3-12 hours at room temperature .

Synthetic Transformations

Following deprotection, the compound can undergo various synthetic transformations:

-

Acylation reactions with carboxylic acids using coupling reagents such as EDC·HCl, DIPEA, and HOBt to form amide derivatives

-

Staudinger reduction of azide precursors followed by acylation to introduce the aminomethyl group

-

Reduction or oxidation reactions affecting the tetrahydrofuran ring

-

Functionalization of the primary amine through reactions with various electrophiles

Biological Activity and Applications

Medicinal Chemistry Applications

In medicinal chemistry, this compound serves as:

-

A valuable building block for the synthesis of more complex bioactive molecules

-

A scaffold for designing enzyme inhibitors or receptor modulators

-

An intermediate in the preparation of specialized pharmaceutical agents

Scientific Research Utility

The compound finds applications in various scientific research contexts:

-

As a protected intermediate in multi-step organic synthesis

-

In structure-activity relationship studies for drug development

-

As a model compound for investigating specific reaction methodologies

-

In biochemical assays to study enzyme mechanisms and interactions

| Hazard Statement | Code | Description |

|---|---|---|

| Acute toxicity, oral | H302 | Harmful if swallowed |

| Skin corrosion/irritation | H315 | Causes skin irritation |

| Serious eye damage/eye irritation | H319 | Causes serious eye irritation |

| Specific target organ toxicity, single exposure | H335 | May cause respiratory irritation |

The compound is associated with the GHS pictogram "Exclamation Mark" (GHS07) and carries the signal word "Warning" .

Structure-Activity Relationships

Structural Features Affecting Activity

The biological activity of Tert-butyl (3-(aminomethyl)tetrahydrofuran-3-YL)carbamate is influenced by several structural features:

-

The tetrahydrofuran ring provides a well-defined three-dimensional scaffold that can influence binding to biological targets

-

The carbamate group can form hydrogen bonds with receptor sites and affects the compound's lipophilicity

-

The primary amine offers a site for ionic interactions with negatively charged residues in binding pockets

-

The stereochemistry at position 3 of the tetrahydrofuran ring may significantly impact biological activity and selectivity

Comparison with Related Compounds

Table 3: Comparison with Structurally Related Compounds

| Compound | CAS Number | Structural Difference | Potential Impact on Activity |

|---|---|---|---|

| tert-Butyl ((3S,4S)-4-aminotetrahydrofuran-3-yl)carbamate | 335276-55-6 | Different position of amino groups | Altered binding orientation and selectivity |

| tert-Butyl (3-ethylfuran-2-yl)carbamate | 704913-86-0 | Contains unsaturated furan ring | Different electronic properties and reactivity |

| Tert-butyl (thietan-3-yl)methylcarbamate | 1337882-00-4 | Contains thietan ring instead of tetrahydrofuran | Changed ring size and increased lipophilicity |

| Quantity | Approximate Price Range (EUR) | Source |

|---|---|---|

| 100 mg | 255.00 | |

| 250 mg | 391.00 | |

| 1 g | 1,056.00 | |

| 5 g | 2,945.00 | |

| 10 g | 4,905.00 |

These prices indicate that the compound is primarily positioned as a specialty research chemical rather than a bulk industrial product.

Economic Considerations in Synthesis

The synthetic route described in patent literature offers several economic advantages for industrial production:

These factors contribute to a potentially more cost-effective production process compared to earlier synthetic methods.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume